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Compound of Interest

Compound Name: 1,2-Benzoxazol-7-ol

Cat. No.: B1288728 Get Quote

Disclaimer: Direct experimental data on the biological activities of 1,2-Benzoxazol-7-ol is
limited in publicly available scientific literature. This guide provides an in-depth analysis of the

potential biological activities of this molecule by examining a closely related and well-studied

analog, 3,6-dihydroxy-1,2-benzisoxazole. The structural similarity allows for informed

inferences regarding potential therapeutic applications, mechanisms of action, and

experimental evaluation.

Introduction
The benzoxazole and its isomeric form, 1,2-benzisoxazole, represent a class of privileged

heterocyclic scaffolds in medicinal chemistry. These structures are present in numerous

compounds with a wide array of pharmacological properties, including anticancer, antimicrobial,

anti-inflammatory, and neuroprotective activities. This technical guide focuses on the potential

biological activities of 1,2-Benzoxazol-7-ol, a specific member of this family, by leveraging data

from its close analog, 3,6-dihydroxy-1,2-benzisoxazole.

Potential Biological Activities
Based on the activities of its analogs, 1,2-Benzoxazol-7-ol is predicted to exhibit a range of

biological effects. The primary and most strongly supported potential activity is antibacterial,

particularly against multi-drug resistant Gram-negative bacteria.

Antibacterial Activity
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The most compelling evidence for the potential bioactivity of 1,2-Benzoxazol-7-ol comes from

studies on 3,6-dihydroxy-1,2-benzisoxazole, which has demonstrated potent antibacterial

effects against clinically relevant strains of multi-drug resistant Acinetobacter baumannii.[1] This

suggests that the 1,2-benzisoxazole core, particularly with hydroxyl substitutions, is a promising

pharmacophore for the development of new antibiotics.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3,6-

dihydroxy-1,2-benzisoxazole and its synthetic analogs against various bacterial strains. This

data provides a quantitative measure of their antibacterial potency.

Compound Bacterial Strain MIC (µg/mL)

3,6-dihydroxy-1,2-

benzisoxazole

Acinetobacter baumannii

L1051 (Carbapenem-resistant)
6.25

Acinetobacter baumannii NR-

13382 (Carbapenem-resistant)
12.5

Acinetobacter baumannii

Ab197
12.5

Pseudomonas aeruginosa

UCBPP14
> 100

3-hydroxy-1,2-benzisoxazole
Acinetobacter baumannii

Ab197
> 100

3-hydroxy-6-fluoro-1,2-

benzisoxazole

Acinetobacter baumannii

Ab197
> 100

3-hydroxy-6-(benzyloxy)-1,2-

benzisoxazole

Acinetobacter baumannii

Ab197
> 100

3-hydroxy-6-amino-1,2-

benzisoxazole

Acinetobacter baumannii

Ab197
> 100

3-hydroxy-6-methoxy-1,2-

benzisoxazole

Acinetobacter baumannii

Ab197
> 100

3,4,6-trihydroxy-1,2-

benzisoxazole

Acinetobacter baumannii

Ab197
50
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Data extracted from Deering et al., 2021.

The data indicates that the presence and position of the hydroxyl groups are critical for the

antibacterial activity against A. baumannii.

Other Potential Activities
Derivatives of the benzoxazole and benzisoxazole core have been reported to exhibit a variety

of other biological activities, suggesting further avenues of investigation for 1,2-Benzoxazol-7-
ol:

Anticancer Activity: Various benzoxazole derivatives have shown cytotoxic effects against a

range of cancer cell lines.[2]

Anti-inflammatory Activity: The benzoxazole scaffold is a component of some non-steroidal

anti-inflammatory drugs (NSAIDs).

Immunosuppressive Activity: Certain benzoxazole derivatives have been shown to inhibit T-

lymphocyte proliferation through pathways such as the JAK3/STAT5 signaling cascade.[3]

Enzyme Inhibition: Benzisoxazole derivatives have been identified as inhibitors of enzymes

like monoamine oxidase (MAO).

Mechanism of Action
Proposed Antibacterial Mechanism
For the antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii, a

potential mechanism of action has been proposed. It is suggested that the compound interferes

with the utilization of 4-hydroxybenzoate (4-HB) in the bacterium.[1] This interference is

hypothesized to occur through the inhibition of key enzymes in pathways that utilize 4-HB, such

as chorismate pyruvate-lyase (CPL) or 4-hydroxybenzoate octaprenyltransferase. These

enzymes are crucial for the synthesis of essential metabolites.
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Proposed mechanism of antibacterial action.

Potential Interaction with Host Signaling Pathways
While not directly demonstrated for 3,6-dihydroxy-1,2-benzisoxazole, other benzoxazole

derivatives are known to modulate host cell signaling pathways. For instance, the

immunosuppressive activity of some benzoxazoles is mediated through the inhibition of the

JAK/STAT pathway.[3] This pathway is crucial for cytokine signaling and immune cell function.
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Representative JAK/STAT signaling pathway.
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Experimental Protocols
Synthesis of 3,6-dihydroxy-1,2-benzisoxazole
This protocol is adapted from the synthesis of 3,6-dihydroxy-1,2-benzisoxazole and can likely

be modified for the synthesis of 1,2-Benzoxazol-7-ol by starting with an appropriately

substituted precursor.

Materials:

Methyl 2,5-dihydroxybenzoate

Hydroxylamine hydrochloride

Potassium hydroxide (KOH)

1,1'-Carbonyldiimidazole (CDI)

Triethylamine (Et3N)

Tetrahydrofuran (THF), anhydrous

Water

Ethyl acetate

Magnesium sulfate (MgSO4), anhydrous

Procedure:

Hydroxamic Acid Formation:

Dissolve hydroxylamine hydrochloride in water at room temperature.

Add potassium hydroxide to the stirring solution.

Add methyl 2,5-dihydroxybenzoate to the reaction mixture and stir.

Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture and extract the product with ethyl acetate.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure to yield the intermediate hydroxamic acid.

Cyclization to form 3,6-dihydroxy-1,2-benzisoxazole:

Dissolve the intermediate hydroxamic acid in anhydrous THF.

Add 1,1'-carbonyldiimidazole (CDI) and triethylamine (Et3N) to the solution.

Reflux the reaction mixture and monitor by TLC.

Upon completion, cool the reaction mixture and quench with water.

Extract the product with ethyl acetate.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain 3,6-dihydroxy-1,2-

benzisoxazole.

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound

against a bacterial strain.
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Workflow for MIC determination.

Procedure:
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Preparation of Compound Dilutions:

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g.,

1,2-Benzoxazol-7-ol) in a suitable broth medium (e.g., Mueller-Hinton Broth).

Include a positive control (broth with bacteria, no compound) and a negative control (broth

only).

Preparation of Bacterial Inoculum:

Culture the test bacterium (e.g., A. baumannii) overnight on an appropriate agar plate.

Suspend bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.

Dilute this suspension in the broth medium to achieve the final desired inoculum

concentration.

Inoculation and Incubation:

Add the standardized bacterial inoculum to each well of the microtiter plate (except the

negative control).

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion
While direct experimental evidence for the biological activities of 1,2-Benzoxazol-7-ol is
currently lacking, the data from its close analog, 3,6-dihydroxy-1,2-benzisoxazole, strongly

suggests its potential as a promising antibacterial agent, particularly against multi-drug

resistant Gram-negative pathogens. The proposed mechanism of action, involving the

disruption of a key metabolic pathway in bacteria, presents an attractive target for novel

antibiotic development. Further research into the synthesis and biological evaluation of 1,2-
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Benzoxazol-7-ol is warranted to fully elucidate its therapeutic potential. The experimental

protocols and potential mechanisms of action outlined in this guide provide a solid foundation

for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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